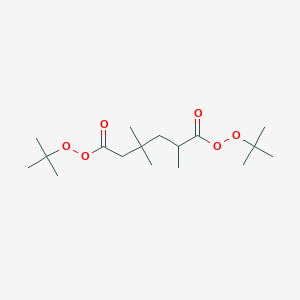
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is often used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. The compound’s molecular formula is C18H34O6, and it is characterized by the presence of two tert-butyl groups and a diperoxyadipate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,4,4-trimethyldiperoxyadipate typically involves the reaction of 2,4,4-trimethyladipic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Starting Materials: 2,4,4-trimethyladipic acid and tert-butyl hydroperoxide.
Catalyst: Often a strong acid such as sulfuric acid or a metal catalyst like iron or cobalt.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 100°C and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation.
化学反応の分析
Types of Reactions
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate undergoes several types of chemical reactions, primarily driven by its peroxide groups. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Decomposition: Upon heating, it decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: The peroxide groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates like alkenes and alcohols. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction occurs at temperatures above 100°C, often in the presence of a solvent like benzene or toluene.
Substitution: Reagents such as halogens or nucleophiles can be used to replace the peroxide groups. The reaction conditions vary depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized organic compounds, polymers, and substituted derivatives of the original peroxide compound.
科学的研究の応用
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of monomers to form polymers. Its ability to generate free radicals makes it valuable in studying radical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.
作用機序
The mechanism by which di-tert-butyl 2,4,4-trimethyldiperoxyadipate exerts its effects is primarily through the generation of free radicals. Upon decomposition, the peroxide bonds break, forming highly reactive radical species. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets and pathways involved include:
Radical Formation: The initial step involves the homolytic cleavage of the peroxide bond.
Propagation: The generated radicals react with monomers, propagating the polymerization process.
Termination: The reaction terminates when two radicals combine, forming a stable product.
類似化合物との比較
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate can be compared with other similar peroxide compounds, such as:
Di-tert-butyl peroxide: Similar in structure but lacks the adipate moiety. It is also used as a radical initiator.
Benzoyl peroxide: Contains benzoyl groups instead of tert-butyl groups. It is widely used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other peroxides.
特性
CAS番号 |
21850-40-8 |
|---|---|
分子式 |
C17H32O6 |
分子量 |
332.4 g/mol |
IUPAC名 |
ditert-butyl 2,4,4-trimethylhexanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-12(14(19)21-23-16(5,6)7)10-17(8,9)11-13(18)20-22-15(2,3)4/h12H,10-11H2,1-9H3 |
InChIキー |
BXBGCAYZSCEGBY-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



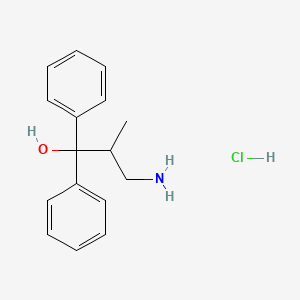
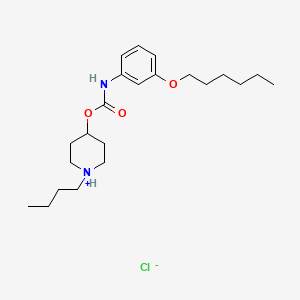
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
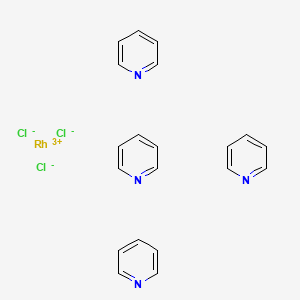
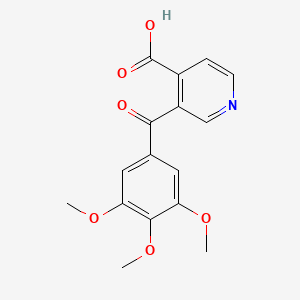

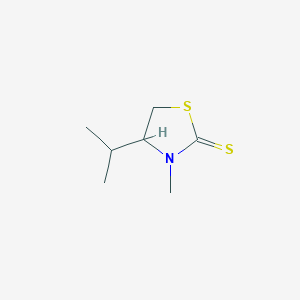

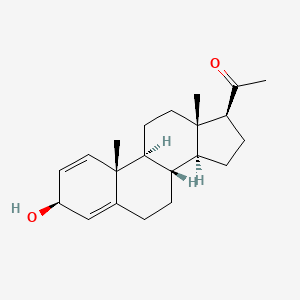
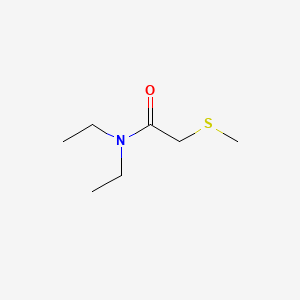
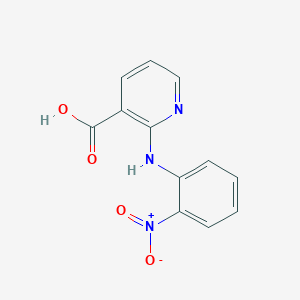

![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
